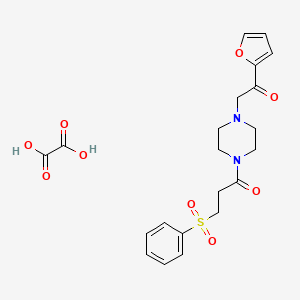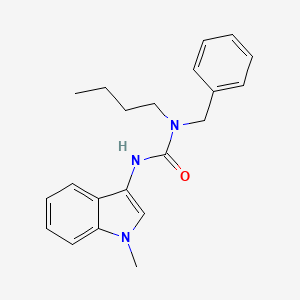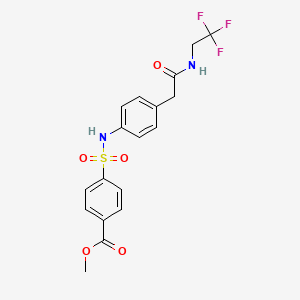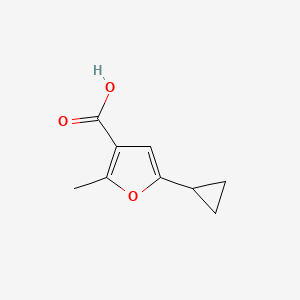![molecular formula C23H25N3O3 B2775544 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide CAS No. 898429-48-6](/img/structure/B2775544.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2,3-dimethylphenyl)oxamide” is a chemical compound. Unfortunately, there is no detailed description available for this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available .Aplicaciones Científicas De Investigación
Synthesis Methodology One of the foundational applications of this compound in scientific research relates to its synthesis methodology. Ilangovan et al. (2013) demonstrated a radical strategy for the synthesis of γ-carbonyl quinones, which are essential for producing cytotoxic natural products, through the C-H activation of quinones using cyclopropanols. This method emphasizes the utility of cyclopropanols in synthesizing quinone derivatives with significant biological activities, showcasing the potential for creating analogues of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide for various scientific research applications (Ilangovan, Saravanakumar, & Malayappasamy, 2013).
Antitubercular Evaluation Another significant area of application is the antitubercular evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, as described by Kantevari et al. (2011). Their research highlights the effectiveness of these compounds against Mycobacterium tuberculosis, indicating the therapeutic potential of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide derivatives in treating tuberculosis (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Corrosion Inhibition The compound's derivatives have been studied for their role in corrosion inhibition. Benmahammed et al. (2020) explored heterocyclic Schiff bases as corrosion inhibitors for carbon steel, demonstrating the effectiveness of these compounds in protecting metal surfaces. This research points to the potential application of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide and its analogues in industrial applications to prevent corrosion (Benmahammed, Douadi, Issaadi, Al-Noaimi, & Chafaa, 2020).
Biological Activities Evaluation Furthermore, Douadi et al. (2020) synthesized azoimine quinoline derivatives, including analogues similar to the compound , and evaluated their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding properties. This comprehensive study showcases the multifaceted biological applications of these derivatives, suggesting a wide range of scientific research applications from medicinal chemistry to biochemistry (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-5-3-7-19(15(14)2)25-22(28)21(27)24-18-11-10-16-6-4-12-26(20(16)13-18)23(29)17-8-9-17/h3,5,7,10-11,13,17H,4,6,8-9,12H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMIFBYEEUHBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2775464.png)
![N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2775466.png)


![(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2775471.png)

![1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2775474.png)




![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)